N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propanamide
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Description
N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Anti-Inflammatory and Analgesic Effects
The compound’s structural similarity to flurbiprofen, a potent 2-arylpropionic acid, suggests potential anti-inflammatory, analgesic, and antipyretic effects . Flurbiprofen, used for chronic inflammatory diseases like rheumatoid arthritis and osteoarthritis, is generally administered as a racemate of ®- and (S)-enantiomers. The (S)-flurbiprofen enantiomer specifically inhibits cyclooxygenase activity. However, it’s essential to note that flurbiprofen can cause side effects such as abdominal cramps, diarrhea, and headache.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
The biphenyl substituent in this compound is significant. Similar to Brequinar, which also contains a biphenyl nucleus, this compound inhibits DHODH. DHODH inhibitors exhibit immunosuppressant, antiproliferative, and antimalarial activities. Brequinar, a well-known DHODH inhibitor, has been explored in clinical trials for pathologies, including SARS-CoV-2 .
Potential Antitubercular Activity
Indole derivatives have shown promise in combating tuberculosis. While not directly studied for antitubercular effects, the presence of indole and biphenyl moieties in this compound warrants further investigation. Researchers have synthesized related derivatives and tested their activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
Bio-Functional Hybrid Compounds
The synthesis of this compound involved coupling 7-amino-4-methyl-2H-chromen-2-one with (±)-flurbiprofen. The resulting bio-functional hybrid compound could have unique properties due to its combination of chromenone and biphenyl fragments .
properties
IUPAC Name |
2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)-N-(2-phenylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-17(28-23(29)12-11-21(27-28)19-13-15-25-16-14-19)24(30)26-22-10-6-5-9-20(22)18-7-3-2-4-8-18/h2-17H,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLYLXAHZPDETA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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